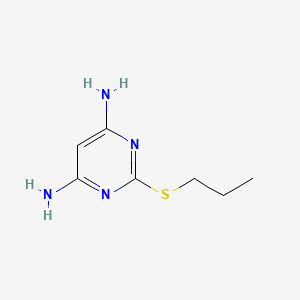

2-(Propylthio)pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Propylthio)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. One common method involves the use of a pyrimidine-4,6-diamine derivative as a starting material, which is then reacted with a propylsulfanyl reagent in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Propylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

2-(Propylthio)pyrimidine-4,6-diamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Propylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating various biochemical pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparación Con Compuestos Similares

- 2-(Propylthio)pyrimidine-4,6-diamine

- 4,6-Pyrimidinediamine, 2-(propylthio)-

- This compound

Comparison: this compound is unique due to its specific propylsulfanyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for targeted research and applications .

Actividad Biológica

2-(Propylthio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a propylthio group attached to the pyrimidine ring, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2S with a molecular weight of approximately 158.24 g/mol. The structure features a pyrimidine ring substituted at the 2-position with a propylthio group and amino groups at the 4 and 6 positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that pyrimidine derivatives can modulate enzyme activities, influence gene expression, and exhibit antimicrobial properties.

Antimicrobial Activity

Studies have shown that compounds within the pyrimidine family display significant antimicrobial effects against various pathogens. For instance:

- Bacterial Inhibition : this compound has demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

- Fungal Activity : The compound exhibits antifungal properties against species such as Aspergillus flavus and Candida albicans, indicating its broad-spectrum antimicrobial capabilities .

Antibacterial Efficacy

A study investigated the antibacterial properties of several pyrimidine derivatives, including this compound. The results showed:

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to be effective at low concentrations (e.g., <50 µg/mL), highlighting its potency against resistant strains .

- Mechanism : The compound was found to inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways .

Antifungal Activity

Research on antifungal activity revealed:

- Efficacy Against Fungi : In vitro studies demonstrated that this compound effectively inhibited fungal growth at concentrations comparable to standard antifungal agents .

- Potential Applications : These findings suggest that this compound could be developed into a therapeutic agent for treating fungal infections.

Comparative Analysis

The biological activity of this compound can be compared with other pyrimidines in terms of their antimicrobial efficacy:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <50 | Antibacterial & Antifungal |

| Pyrimidine Derivative A | <25 | Antibacterial |

| Pyrimidine Derivative B | <100 | Antifungal |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(propylthio)pyrimidine-4,6-diamine?

The compound can be synthesized via S-alkylation , where a thiol group is introduced to the pyrimidine core. For example, 2-(heptylthio)pyrimidine-4,6-diamine (structurally analogous) was synthesized by reacting 4,6-diaminopyrimidine-2-thiol with heptyl bromide under basic conditions, followed by purification via column chromatography . Precursor optimization, such as using 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine, may also simplify synthesis .

Q. How can researchers purify and characterize this compound?

Purification typically involves column chromatography (silica gel, gradient elution) or recrystallization. Characterization employs 1H/13C NMR to confirm substituent integration, HRMS for molecular weight validation, IR for functional group analysis (e.g., S–C stretching at ~650 cm⁻¹), and HMBC to verify connectivity . Purity is assessed via HPLC (>95%) .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound are limited, structurally similar pyrimidine derivatives require gloves, lab coats, and fume hoods due to potential toxicity. Refer to SDS sheets of analogs (e.g., 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) for hazard guidelines (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How does structural modification of this compound affect kinase inhibition?

Substituent alterations (e.g., propylthio vs. cycloheptyl) significantly impact binding affinity and selectivity . For example, N6-cycloheptyl analogs show enhanced CDK2 inhibition due to hydrophobic interactions in the ATP-binding pocket. Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

Q. What analytical methods validate this compound’s stability in drug formulations?

Forced degradation studies (acid/base/oxidative stress) combined with HPLC-UV/MS monitor degradation products. For impurity profiling, use 2-(propylthio)pyrimidine-4,6-diol (a related impurity) as a reference standard in ICH-compliant protocols .

Q. How can computational modeling guide the optimization of this compound derivatives?

Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like JAK3. QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity. Recent studies used this approach to design pyrimidine-4,6-diamine derivatives with nanomolar JAK3 inhibition .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50 values) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using ADP-Glo™ Kinase Assays and validate results with orthogonal methods (e.g., cellular proliferation assays). Cross-reference with crystallographic data (e.g., PDB: 6VSB) to confirm binding modes .

Q. How do researchers evaluate the pharmacokinetic properties of this compound?

In vitro ADME assays include:

- Microsomal stability (human liver microsomes) to assess metabolic half-life.

- Caco-2 permeability for intestinal absorption.

- Plasma protein binding (equilibrium dialysis). In silico tools (e.g., SwissADME) predict logP, solubility, and bioavailability .

Q. Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of this compound?

Issues include regioselectivity during S-alkylation and byproduct formation (e.g., disulfides). Mitigate these via microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates by TLC or LC-MS .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Use internal controls (e.g., staurosporine for kinase inhibition) and standardized cell lines (e.g., HEK293 for transient kinase expression). Validate results across independent replicates and laboratories. Publish full assay conditions (e.g., buffer pH, DMSO concentration) to minimize variability .

Propiedades

IUPAC Name |

2-propylsulfanylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYJYFOZONDZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.